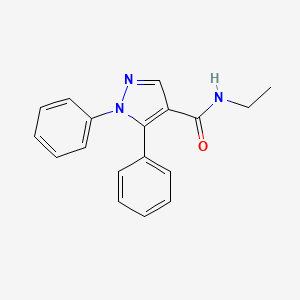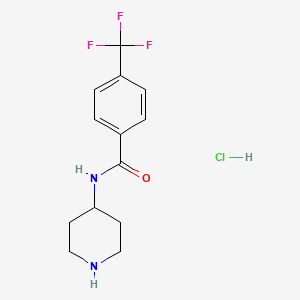
N-(Piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride, also known as TFMB-PX1, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to target a specific protein, called poly(ADP-ribose) polymerase 14 (PARP14), which plays a crucial role in the development and progression of various diseases, including cancer and inflammation.
科学的研究の応用
Anti-Acetylcholinesterase Activity
A series of piperidine derivatives, including variations of N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds have shown significant potency against AChE, which is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. Enhancements in the structure of these compounds, particularly through substitutions on the benzamide moiety, have led to increased activity. For example, certain derivatives have demonstrated an affinity much greater for AChE over butyrylcholinesterase (BuChE), highlighting their potential as candidates for antidementia agents (Sugimoto et al., 1990).
Metabolic Insights in Clinical Trials
Flumatinib, structurally related to this compound, has undergone Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML). The study aimed to identify the main metabolic pathways of flumatinib in humans. It was found that the parent drug was the main form recovered in human plasma, urine, and feces, with metabolites resulting from processes such as N-demethylation and amide hydrolysis, among others. This research provides valuable insights into the metabolism of such compounds in humans, crucial for drug development and therapeutic application (Gong et al., 2010).
Chemical Synthesis and Characterization
The synthesis and characterization of this compound and its analogs have been extensively studied to explore their potential applications in various fields, including medicinal chemistry and drug design. For instance, novel phosphoric triamides have been synthesized through the reaction of N-benzoylphosphoramidic dichloride with piperidine, leading to compounds with potential as ligands for chemical reactions or as building blocks for more complex molecules. These studies contribute to the understanding of the chemical properties and reactivity of such compounds (Gholivand et al., 2005).
Serotonin Receptor Agonism
Research into benzamide derivatives, including those related to this compound, has identified compounds with potential as serotonin 4 (5-HT4) receptor agonists. These compounds have shown promising effects in enhancing gastrointestinal motility, indicating their potential use as prokinetic agents. The structural modification of these compounds, particularly concerning the piperidine ring, has been crucial in achieving desired biological activities and pharmacokinetic profiles (Sonda et al., 2004).
特性
IUPAC Name |
N-piperidin-4-yl-4-(trifluoromethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-3-1-9(2-4-10)12(19)18-11-5-7-17-8-6-11;/h1-4,11,17H,5-8H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBFNLYKVOSLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

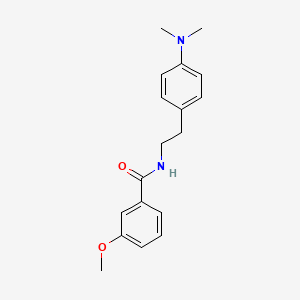


![[4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B2823849.png)



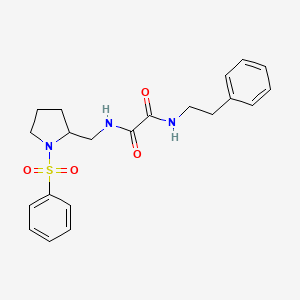

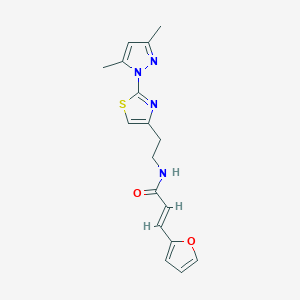
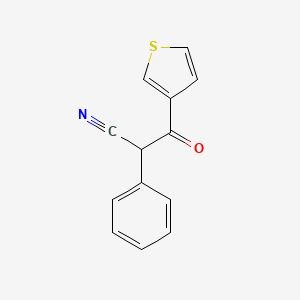
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2823863.png)
![1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2823864.png)
